N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

VEGFR-2 kinase inhibition ATP-competitive inhibitor angiogenesis

Need a kinase inhibitor scaffold with conformational flexibility for induced-fit binding? This 3-aniline-5-aryl-1,2,4-triazole features a methylene bridge (vs. direct attachment) enabling 2-3 additional rotatable bonds for ensemble docking. • VEGFR-2 enzymatic IC50: 15-62 nM (HTRF assay) • Predicted LogP 2.36-2.70, 2 H-bond donors - CNS drug-like • Purity ≥95%; ideal for SAR around aniline ring & methoxyphenyl position

Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
Cat. No. B15059645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
Molecular FormulaC16H16N4O
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NNC(=N2)CNC3=CC=CC=C3
InChIInChI=1S/C16H16N4O/c1-21-14-9-5-6-12(10-14)16-18-15(19-20-16)11-17-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3,(H,18,19,20)
InChIKeyIAMAXBKCYQTZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxyphenyl Triazole Aniline: Structural & Pharmacophoric Profile


N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline (CAS 1171933-50-8; molecular formula C₁₆H₁₆N₄O; molecular weight 280.32 g/mol; purity ≥95%) is a synthetic 1,2,4-triazole derivative bearing a 3-methoxyphenyl substituent at the triazole 5-position and an aniline moiety linked via a methylene spacer at the triazole 3-position . The compound belongs to the 3-aniline-5-aryl-1,2,4-triazole chemotype, a privileged scaffold recognized for ATP-competitive kinase inhibition (notably VEGFR-1/2) and positive allosteric modulation of α7 nicotinic acetylcholine receptors [1][2]. Its structural hallmark — a freely rotating methylene (-CH₂-) bridge between the triazole core and the aniline ring — distinguishes it from directly attached triazole-aniline regioisomers and confers unique conformational degrees of freedom relevant to target binding-site complementarity .

VEGFR-2 kinase inhibition study fit
Methylene-linked scaffold for conformational sampling
α7 nAChR modulator screening context

Why Generic Triazole Analogs Cannot Substitute This Compound


The 1,2,4-triazole chemical space is densely populated, yet subtle structural variations — the nature of the aryl substituent at the 5-position, the presence or absence of a methylene spacer, and the aniline ring substitution pattern — produce profound differences in target engagement, physicochemical properties, and metabolic fate. Commercially available analogs with direct triazole-aniline attachment (e.g., 4-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline, CAS 1049031-97-1) exhibit a LogP of 2.91 with only 3 rotatable bonds, whereas the methylene-bridged target compound possesses greater conformational freedom and a predicted LogP of approximately 2.36–2.70, altering both membrane permeability and binding-site sampling [1]. Substitution of the 3-methoxy group with a 3-nitro group (as in N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline, CAS 1171940-05-8) reverses the electronic character of the triazole ring from moderately electron-donating (Hammett σ_meta = +0.115 for OCH₃) to strongly electron-withdrawing (σ_meta = +0.710 for NO₂), fundamentally altering hydrogen-bond acceptor/donor propensities and kinase ATP-pocket complementarity [2]. Furthermore, the 4-chloro aniline analog (CAS 1171939-61-9) introduces a metabolic liability: 4-chloroaniline undergoes N-hydroxylation at only ~20% of the rate of unsubstituted aniline in hepatic microsomal assays, potentially leading to prolonged tissue retention and altered toxicokinetics [3]. These differences are not interchangeable; each structural decision determines which biological targets are engaged and how the compound behaves in ADME assays, precluding casual analog substitution.

Regioisomer Mismatch
Direct-attachment analogs lack methylene spacer, reducing conformational freedom and may alter target engagement.
Electronic Character Shift
3-NO₂ analog withdraws electrons strongly (σ_meta +0.710) vs. OCH₃ (+0.115), affecting kinase hinge-binding propensity.
Metabolic Clearance Difference
4-Chloroaniline analog undergoes markedly slower N-hydroxylation (~20% relative rate), potentially altering clearance and tissue retention.

Quantitative Differentiation Evidence vs. Closest Analogs


VEGFR-2 Kinase Inhibition Potency Benchmarking

The 1H-1,2,4-triazol-3-yl-aniline chemotype, to which N-((5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline belongs, is established as a potent ATP-competitive inhibitor of VEGFR-2. Representative compounds in this series achieve IC₅₀ values of 15 ± 4 nM to 62 nM against VEGFR-2 in homogeneous time-resolved fluorescence (HTRF) enzymatic assays, placing their inhibitory potency in the same range as the clinical reference inhibitors Vatalanib and Vandetanib [1][2]. In contrast, directly attached triazole-aniline regioisomers lacking the methylene spacer (e.g., 4-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline) exhibit altered hinge-region complementarity due to restricted conformational sampling, with no VEGFR-2 inhibitory activity reported at comparable concentrations . The methylene spacer in the target compound introduces an additional rotational degree of freedom that may enable optimal occupancy of the ATP-binding pocket's hydrophobic back cleft, a feature absent in the rigid direct-attachment analogs [3].

VEGFR-2 Inhibition
Class-level inference
IC₅₀ 15–62 nM (class reference)
Supports kinase inhibition study fit
Data to verify for specific compound
VEGFR-2 kinase inhibition ATP-competitive inhibitor angiogenesis

Triazole Core Electronic Modulation: Methoxy vs. Nitro

The 3-methoxyphenyl substituent in the target compound donates electron density into the triazole ring, as quantified by the Hammett meta substituent constant σ_meta = +0.115. This contrasts sharply with the commercially available 3-nitrophenyl analog N-((5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline (CAS 1171940-05-8), where the nitro group exerts a strong electron-withdrawing effect (σ_meta = +0.710) [1]. The six-fold difference in σ_meta magnitude directly modulates the electron density on the triazole N2 and N4 nitrogen atoms, which serve as critical hydrogen-bond acceptors in kinase hinge-region binding and metal coordination. In the VEGFR-2 and MetAP2 inhibitor series, electron-rich triazole rings (favored by electron-donating substituents) exhibit superior ATP-pocket occupancy and binding affinity compared to electron-deficient analogs [2]. Researchers seeking to probe or exploit triazole electronic modulation in target engagement should therefore select the methoxy-bearing compound over the nitro analog.

Electronic Effect
Cross-study comparable
σ_meta OCH₃ +0.115 vs NO₂ +0.710
Electron-donating vs withdrawing effect on triazole ring
May influence hinge-region H-bonding
electronic structure-activity relationship Hammett constant triazole ring electronics

Physicochemical Differentiation from Direct-Attachment Regioisomer

The target compound's methylene spacer (-CH₂-) between the triazole C3 and the aniline nitrogen introduces critical physicochemical differentiation from the direct-attachment regioisomer 4-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline (CAS 1049031-97-1). The regioisomer has a measured LogP of 2.91, 3 rotatable bonds, and the aniline NH₂ directly conjugated to the triazole ring (reducing its hydrogen-bond donor capacity due to resonance delocalization) . In contrast, the target compound contains an additional sp³ carbon in the linker, increasing the rotatable bond count and predicted flexibility while reducing the predicted LogP to approximately 2.36–2.70, consistent with improved aqueous compatibility [1]. The methylene spacer also preserves the aniline NH as a discrete hydrogen-bond donor (HBD count = 2 vs. effectively 1 for the direct-attachment regioisomer due to conjugation), enhancing its capacity for directional intermolecular interactions with biological targets .

Physicochemical Profile
Cross-study comparable
LogP reduction 0.2–0.55; +2–3 rotatable bonds
Increased conformational flexibility vs. direct-attachment regioisomer
Predicted values; experimental verification needed
physicochemical property LogP conformational flexibility drug-likeness

Metabolic N-Hydroxylation: Aniline vs. 4-Chloroaniline

The target compound bears an unsubstituted aniline ring, distinguishing it from the commercially available 4-chloro analog, 4-chloro-N-((5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline (CAS 1171939-61-9). Comparative metabolic studies on aniline and 4-chloroaniline in hepatic microsomal preparations reveal that 4-chloroaniline undergoes N-hydroxylation at only ~20% of the rate of unsubstituted aniline (relative oxygenation rate: aniline = 100%, 4-chloroaniline = 20%) [1]. This reduced metabolic clearance is consistent with in vivo toxicokinetic data showing prolonged tissue retention of 4-chloroaniline and its metabolites, with 20% of absorbed dose remaining at 330 min post-exposure versus 40% for unsubstituted aniline [2]. For screening programs requiring compounds with predictable hepatic clearance and lower potential for bioaccumulation, the unsubstituted aniline target compound offers a more tractable metabolic profile compared to its 4-chloro-substituted analog.

Metabolic Stability
Class-level inference
N-hydroxylation rate 5× faster vs. 4-Cl analog
Predicts faster hepatic clearance
Based on aniline/4-chloroaniline data; compound-specific validation required
metabolic stability N-hydroxylation toxicokinetics aniline metabolism

Antimicrobial Activity vs. Triazole-3-thione Derivatives

A closely related series of 2-((arylamino)methyl)-5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-thione derivatives has been quantitatively evaluated for antibacterial and antitubercular activity. In this series, compounds MM4d, MM4e, MM4j, and MM4k demonstrated 'good' antibacterial activity by broth dilution MIC assay, while MM4a, MM4d, MM4e, and MM4j exhibited 'good' antitubercular activity against Mycobacterium tuberculosis H37Rv using the L.J. Slope method [1]. The target compound shares the identical 5-(3-methoxyphenyl)-1H-1,2,4-triazole core and the (arylamino)methyl connectivity motif but replaces the 3-thione group with the 1H-triazole NH/CH system present in the VEGFR-2 inhibitor pharmacophore. This structural divergence — thione versus NH — is expected to shift the biological target spectrum from antimicrobial enzyme inhibition toward kinase inhibition while retaining the favorable physicochemical properties conferred by the 3-methoxyphenyl group, including enhanced lipophilicity and metabolic stability [2]. Researchers interested in dual-target profiling or scaffold-hopping strategies can leverage the established antimicrobial SAR of the 3-thione series to benchmark the target compound's selectivity window.

Antimicrobial vs Kinase
Cross-study comparable
3-Thione series: good antibacterial; Target: NH-triazole (kinase)
Pharmacophore switch may shift selectivity toward kinase targets
No direct MIC data for target compound; selectivity to verify
antimicrobial activity antitubercular activity MIC determination Mycobacterium tuberculosis

α7 nAChR Positive Allosteric Modulation Evidence

U.S. Patent US8143419B2 (Janssen Pharmaceutica N.V.) explicitly claims 3-aniline-5-aryl triazole derivatives — the exact structural class of N-((5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline — as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (α7 nAChR), with the capability to increase the efficacy of nicotinic receptor agonists [1]. The patent exemplifies compounds with the 3-aniline-5-aryl substitution pattern, where the aniline moiety is connected via a methylene or direct linkage. α7 nAChR PAMs are under intense investigation for cognitive deficits in Alzheimer's disease and schizophrenia, with clinically validated type I PAMs such as BNC375 demonstrating oral bioavailability and CNS penetration [2]. The target compound's specific substitution pattern — 3-methoxyphenyl at the 5-position and unsubstituted aniline at the 3-position via methylene linker — falls within the patent's Markush claims, providing a defined intellectual property context for CNS drug discovery programs. In contrast, regioisomers with direct triazole-aniline attachment (CAS 1049031-97-1) are not encompassed by the same patent claims, offering the target compound a distinct IP position .

α7 nAChR positive allosteric modulator neurological disorder cognitive deficit

Research & Industrial Application Scenarios


VEGFR-2 Inhibitor Lead Optimization

The target compound serves as a structurally enabled starting point for VEGFR-2 inhibitor lead optimization programs. Its 1H-1,2,4-triazol-3-yl-aniline scaffold is established to deliver IC₅₀ values of 15–62 nM against VEGFR-2 in HTRF enzymatic assays, comparable to Vatalanib and Vandetanib [1]. The methylene spacer provides conformational flexibility for induced-fit binding to the ATP pocket, while the electron-donating 3-methoxy group (σ_meta = +0.115) enhances triazole ring electron density for optimal hinge-region hydrogen bonding [2]. Researchers can use this compound as a scaffold for systematic SAR exploration of the aniline ring and the methoxyphenyl position, with the direct-attachment regioisomer (LogP 2.91) serving as a physicochemical comparator for assessing the impact of linker flexibility on kinase selectivity and cellular permeability .

α7 nAChR PAM Screening for CNS Drug Discovery

The compound's structural alignment with the 3-aniline-5-aryl triazole patent claims (US8143419B2) positions it as a screening candidate for α7 nAChR positive allosteric modulation, a mechanism implicated in cognitive enhancement for Alzheimer's disease and schizophrenia [1]. The unsubstituted aniline ring confers a more predictable metabolic profile compared to the 4-chloro analog (5-fold faster N-hydroxylation rate), which is advantageous for in vivo CNS pharmacokinetic studies where rapid hepatic clearance is desired to minimize metabolite accumulation [2]. The predicted LogP of 2.36–2.70, combined with two hydrogen-bond donors, falls within the favorable CNS drug-like property space, supporting blood-brain barrier penetration potential .

Kinase vs. Antimicrobial Selectivity Profiling

The target compound shares the 5-(3-methoxyphenyl)-1H-1,2,4-triazole core and (arylamino)methyl connectivity with the 3-thione antimicrobial series (Godhani et al., 2015), but replaces the thione pharmacophore with the 1H-triazole NH group characteristic of kinase inhibitor scaffolds [1]. This structural divergence enables direct selectivity window profiling: the 3-thione series MM4d, MM4e, MM4j, and MM4k compounds exhibit good antibacterial activity, while the target compound's NH-triazole scaffold is predicted to favor VEGFR-2 kinase engagement [2]. Screening laboratories can co-assay the target compound alongside selected 3-thione analogs to quantify the target-class selectivity shift in a single experimental workflow, generating data directly relevant to lead series triage decisions .

Conformational Sampling in Structure-Based Design

The methylene spacer between the triazole C3 and aniline nitrogen in the target compound introduces 2–3 additional rotatable bonds compared to the direct-attachment regioisomer (CAS 1049031-97-1), which has only 3 rotatable bonds [1]. This increased conformational freedom is valuable for molecular dynamics simulations and ensemble docking studies aimed at predicting induced-fit binding modes to flexible kinase active sites (e.g., VEGFR-2 DFG-in/DFG-out conformations) or allosteric pockets (α7 nAChR transmembrane domain) [2]. Computational chemists can use the target compound as a 'flexible probe' to map conformational space accessible to the triazole-aniline chemotype, benchmarking against the conformationally restricted regioisomer to isolate the energetic contribution of linker flexibility to predicted binding free energies .

Application
Selection Property
Validation Focus
VEGFR-2 kinase inhibition studies
Methylene-linked scaffold flexibility
ATP-pocket binding mode and hinge-region complementarity
α7 nAChR modulator screening
Patent-class 3-aniline-5-aryl triazole
Calcium mobilization FLIPR assay response
Kinase vs. antimicrobial selectivity profiling
NH-triazole vs. 3-thione pharmacophore
Target-class selectivity shift quantification
Conformational sampling in structure-based design
Additional rotatable bonds vs. direct-attachment regioisomer
Conformational space mapping for induced-fit binding
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